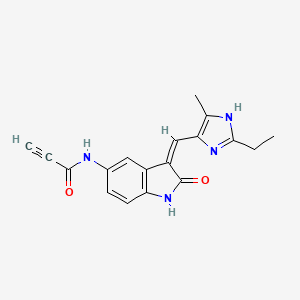N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide is a complex organic compound characterized by a unique molecular structure that includes an indole moiety and an imidazole derivative. The compound features a prop-2-ynamide group, which contributes to its potential reactivity and biological activity. Its systematic name reflects the presence of multiple functional groups, including a ketone and an imine, which are critical for its chemical behavior and interactions.
- Nucleophilic Addition: The carbonyl group in the indole structure can undergo nucleophilic addition reactions, which may lead to the formation of new carbon-carbon bonds.
- Condensation Reactions: The imine functionality allows for condensation reactions with amines or alcohols, potentially forming larger molecular frameworks.
- Cyclization: Under certain conditions, the compound may undergo cyclization reactions, leading to the formation of cyclic structures that could enhance biological activity.
Research indicates that N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide exhibits significant biological activities, particularly in the context of anticancer research. Its structural components suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Specific studies have highlighted its effects on various cancer cell lines, indicating a promising avenue for therapeutic development.
The synthesis of N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide typically involves several steps:
- Formation of Indole Derivative: The initial step may involve synthesizing the indole backbone through cyclization of appropriate precursors.
- Imine Formation: Reacting the indole derivative with 2-ethyl-5-methyl-1H-imidazole under acidic or basic conditions to form the imine linkage.
- Ynamide Formation: Finally, introducing the propynamide group through coupling reactions using appropriate reagents such as acyl chlorides or isocyanates.
These steps may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide has potential applications in:
- Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and other diseases.
- Biological Research: Utilized in studies examining cellular mechanisms and pathways affected by indole and imidazole derivatives.
- Chemical Probes: Serving as a tool in biochemical assays to explore enzyme interactions or receptor binding.
Interaction studies involving N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol–5–yl]prop–2–ynamide have focused on its binding affinity with various biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:
- Surface Plasmon Resonance: To measure real-time binding kinetics.
- Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
- Molecular Docking Simulations: To predict binding modes and affinities with target proteins.
These interactions provide insights into the compound's mechanism of action and help identify potential therapeutic targets.
Similar Compounds
N-[4-(4-(4-(dimethylamino)methyl)phenyl)thiazolyl]methyl]-6-(4-pyridinyl)-indole derivatives share structural similarities with N–[(3Z)-3–[(2–ethyl–5–methyl–1H–imidazol–4–yl)methylidene]–2–oxo–1H–indol–5–yl]prop–2–ynamide, particularly in their indole framework and biological activity profiles.
Comparison TableCompound Name Structural Features Biological Activity N-[4-(4-(4-(dimethylamino)methyl)phenyl)thiazolyl]methyl]-6-(4-pyridinyl)-indole Indole core, thiazole substitution Anticancer 5-Methoxyindole derivatives Indole core, methoxy group Antioxidant, anticancer 1H-Imidazo[4,5-b]pyridine derivatives Imidazole core Antimicrobial, anticancer
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(4-(4-(dimethylamino)methyl)phenyl)thiazolyl]methyl]-6-(4-pyridinyl)-indole | Indole core, thiazole substitution | Anticancer |
| 5-Methoxyindole derivatives | Indole core, methoxy group | Antioxidant, anticancer |
| 1H-Imidazo[4,5-b]pyridine derivatives | Imidazole core | Antimicrobial, anticancer |
These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functionalities present in N–[(3Z)–3–[(2–ethyl–5–methyl–1H–imidazol–4–yl)methylidene]–2–oxo–1H–indol–5–yl]prop–2–ynamide that may confer distinct biological properties.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Boehm CR, Ueda M, Nishimura Y, Shikanai T, Haseloff J. A Cyan Fluorescent
3: Henise JC, Taunton J. Irreversible Nek2 kinase inhibitors with cellular
4: Haseloff J. Old botanical techniques for new microscopes. Biotechniques. 2003








